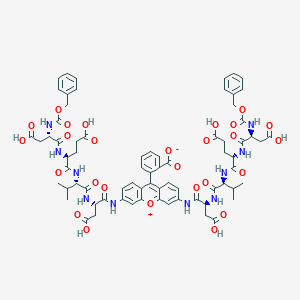
3,4,5-Trimethoxybenzylzinc chloride, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxybenzylzinc chloride (TMZC) is an organometallic reagent that is widely used in organic synthesis due to its unique reactivity and versatility. It is a colorless liquid that is soluble in THF and is a useful reagent for the synthesis of a variety of organic compounds. TMZC is also known as 3,4,5-trimethoxybenzylzinc dichloride, 3,4,5-trimethoxybenzylzinc dihydrochloride, and 3,4,5-trimethoxybenzylzinc dihydrochloride.
Mechanism of Action
The mechanism of action of TMZC is based on its ability to form a complex with an organic substrate. The complex is then hydrolyzed to form the zinc chloride salt of the 3,4,5-trimethoxybenzylzinc. This salt can then react with other substrates to form various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMZC are not well understood. However, it has been shown to be non-toxic in animal studies and has not been found to be mutagenic or carcinogenic. It is believed that the zinc chloride salt of 3,4,5-trimethoxybenzylzinc may have some beneficial effects on the metabolism of certain compounds.
Advantages and Limitations for Lab Experiments
The use of TMZC in laboratory experiments offers several advantages. It is a relatively inexpensive and readily available reagent, and its unique reactivity makes it useful for a variety of organic synthesis reactions. Furthermore, it is relatively non-toxic and has not been found to be mutagenic or carcinogenic. However, there are some limitations to its use in laboratory experiments. It is not suitable for reactions involving aqueous systems, and it is not very soluble in water. Additionally, it is not very stable in the presence of light or air.
Future Directions
There are a number of potential future directions for the use of TMZC in scientific research. One potential application is in the synthesis of organometallic compounds such as organozinc and organoboron compounds. Additionally, it could be used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of pharmaceuticals, dyes, and polymers. Additionally, further research could be conducted to investigate the biochemical and physiological effects of TMZC, as well as its potential therapeutic applications. Finally, further research could be conducted to investigate the potential uses of TMZC in the synthesis of novel organic compounds.
Synthesis Methods
TMZC can be synthesized from the reaction of 3,4,5-trimethoxybenzyl chloride and zinc chloride in tetrahydrofuran (THF) solvent. The reaction proceeds in two steps. In the first step, the 3,4,5-trimethoxybenzyl chloride is reacted with zinc chloride in THF to form a zinc complex. In the second step, the zinc complex is then hydrolyzed to form the zinc chloride salt of the 3,4,5-trimethoxybenzylzinc.
Scientific Research Applications
TMZC has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. It has also been used as a catalyst in the synthesis of cyclic ethers and as a reagent in the synthesis of peptide and peptidomimetic compounds. Additionally, TMZC has been used in the synthesis of organometallic compounds, such as organozinc compounds, and as a reagent in the synthesis of organoboron compounds.
properties
IUPAC Name |
chlorozinc(1+);5-methanidyl-1,2,3-trimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O3.ClH.Zn/c1-7-5-8(11-2)10(13-4)9(6-7)12-3;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXCOURYZSPKFE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)[CH2-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














